molecular formula C9H9BrO3 B2458094 3-Bromo-2-methoxy-6-methylbenzoic acid CAS No. 681467-88-9

3-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No.: B2458094
CAS No.: 681467-88-9
M. Wt: 245.072
InChI Key: APOARSSCSJLLOD-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-methylbenzoic acid: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-methylbenzoic acid typically involves the bromination of 2-methoxy-6-methylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-methoxy-6-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidizing conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-methoxy-6-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can be tested for their biological activity .

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methoxy-6-methylbenzoic acid is unique due to the specific combination of bromine, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methoxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOARSSCSJLLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681467-88-9
Record name 3-bromo-2-methoxy-6-methylbenzoic acid
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